Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Esterification: The benzodioxole intermediate is then esterified with ethyl alcohol in the presence of an acid catalyst.
Amidation: The ester is reacted with cyclopropylcarbonyl chloride in the presence of a base to form the amide linkage.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines may be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-aminobenzoate
- Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-(methylamino)benzoate
- Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-(ethylamino)benzoate
Uniqueness
Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(cyclopropylcarbonyl)amino]benzoate is unique due to the presence of the cyclopropylcarbonyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H19NO6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yloxy)-3-(cyclopropanecarbonylamino)benzoate |
InChI |
InChI=1S/C20H19NO6/c1-2-24-20(23)13-5-7-16(15(9-13)21-19(22)12-3-4-12)27-14-6-8-17-18(10-14)26-11-25-17/h5-10,12H,2-4,11H2,1H3,(H,21,22) |
InChI Key |
RHJNICSXDFBKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4CC4 |
Origin of Product |
United States |
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